![molecular formula C18H19N5O5S B2807625 methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034395-97-4](/img/structure/B2807625.png)
methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Studies on similar compounds emphasize their hydrogen bonding capabilities and molecular structures. For example, research on hydrogen-bonded supramolecular structures in derivatives of pyrazolylbenzoates reveals complex molecular arrangements facilitated by hydrogen bonds, underscoring the importance of these interactions in dictating molecular conformation and stability (Portilla et al., 2007).
Biological Activity
Some derivatives have been explored for their biological activities. For instance, kavalactones and benzoic acid derivatives from Piper fuligineum, including compounds structurally related to the query chemical, have been isolated and characterized, marking a step forward in the chemical study of natural products and their potential biological uses (Mazzeu et al., 2017).
Antiproliferative Activity
Further, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors, showcasing promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities, suggesting potential applications in cancer therapy (Minegishi et al., 2015).
Synthetic Utility and Chemical Modifications
The chemical synthesis and characterization of novel compounds, including those with pyrazole and benzo[d]thiazole structures, indicate the synthetic utility of these frameworks for generating derivatives with potential biological activity (Uma et al., 2017).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar pyrazole derivatives, this compound could be studied for potential applications in medicinal chemistry, particularly as a potential therapeutic agent for various diseases .
properties
IUPAC Name |
methyl 4-methoxy-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-23-11-13(9-21-23)17-14(19-6-7-20-17)10-22-29(25,26)16-8-12(18(24)28-3)4-5-15(16)27-2/h4-9,11,22H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFMRPKHDAWSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate |
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